physical and chemical properties of 1,3-dibromobenzene
physical and chemical properties of 1,3-dibromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromobenzene, also known as m-dibromobenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₆H₄Br₂.[1][2] In this compound, two bromine atoms are substituted at the meta positions of a benzene (B151609) ring.[1][3] It exists as a colorless to light yellow liquid at room temperature.[2][3][4] 1,3-Dibromobenzene is a versatile chemical intermediate, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Its unique structural and electronic properties make it a valuable precursor in various organic reactions, particularly in the formation of complex molecular architectures through metal-catalyzed cross-coupling reactions.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-dibromobenzene, detailed experimental protocols for its synthesis and key reactions, and a visualization of a critical synthetic pathway.
Physical and Chemical Properties
The physical and chemical properties of 1,3-dibromobenzene are summarized in the tables below, providing a ready reference for laboratory and research applications.
Physical Properties of 1,3-Dibromobenzene
| Property | Value |
| Molecular Formula | C₆H₄Br₂[5] |
| Molecular Weight | 235.90 g/mol |
| CAS Number | 108-36-1[5] |
| Appearance | Clear, colorless to light yellow liquid[2][3][4] |
| Density | 1.952 g/mL at 25 °C[5] |
| Melting Point | -7 °C[4][5] |
| Boiling Point | 218-219 °C[5] |
| Flash Point | 93.4 °C (200.1 °F) - closed cup[6] |
| Vapor Pressure | 5 mmHg at 66 °C[5] |
| Vapor Density | 8.16 (vs air)[5] |
| Refractive Index | n20/D 1.608[5] |
| Solubility | Insoluble in water[5][7][8]. Soluble in organic solvents such as ethanol, ether, benzene, toluene, heptane, and chloroform.[3][8][9] |
Chemical Properties of 1,3-Dibromobenzene
| Property | Value |
| IUPAC Name | 1,3-dibromobenzene[1] |
| Synonyms | m-Dibromobenzene[2] |
| SMILES | C1=CC(=CC(=C1)Br)Br[1] |
| InChI Key | JSRLURSZEMLAFO-UHFFFAOYSA-N[1] |
| Stability | Stable under ambient conditions[3] |
| Reactivity | Undergoes electrophilic substitution and metal-catalyzed coupling reactions[3] |
| InChI | 1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H[1] |
Spectral Data
Spectral data are crucial for the identification and characterization of 1,3-dibromobenzene.
| Spectral Data Type | Availability |
| ¹H NMR | Spectra available.[10][11] |
| ¹³C NMR | Spectra available.[10] |
| Mass Spectrometry | Spectra available (electron ionization).[12] |
| Infrared (IR) Spectroscopy | Spectra available.[13] |
| Raman Spectroscopy | Spectra available.[11] |
Chemical Reactivity and Applications
1,3-Dibromobenzene serves as a key building block in organic synthesis due to the reactivity of its carbon-bromine bonds. It is particularly valuable in palladium-catalyzed cross-coupling reactions.
One of its most significant applications is in the Suzuki coupling reaction . This reaction involves the coupling of an organoboron compound with an organohalide and is a powerful method for forming carbon-carbon bonds. 1,3-Dibromobenzene can be coupled with phenyl boronic acid in a solid-supported potassium fluoride-aluminum oxide palladium-catalyzed reaction to produce conjugated polyaryls.[5][14] This methodology is also employed in the synthesis of [n]metacyclophanes.[5][15]
Furthermore, 1,3-dibromobenzene is used in the synthesis of various pharmaceutical intermediates. For instance, it is a starting material in the synthesis of the antiviral drug lufotrelvir.[4] The initial step in this synthesis is the formylation of 1,3-dibromobenzene to 2,6-dibromobenzaldehyde.[4] It is also used to prepare 5-(3-bromo-phenyl)-2,4-di-tert-butoxy-pyrimidine.[5][15]
Experimental Protocols
Synthesis of 1,3-Dibromobenzene via Sandmeyer Reaction
A common laboratory-scale synthesis of 1,3-dibromobenzene involves the diazotization of 3-bromoaniline (B18343), followed by a Sandmeyer reaction with cuprous bromide.[4][16]
Materials:
-
3-bromoaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Cuprous bromide (CuBr)
-
Ethanol
Procedure:
-
Diazotization: 3-bromoaniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A chilled aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.[17]
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of cuprous bromide. This results in the replacement of the diazonium group with a bromine atom, yielding 1,3-dibromobenzene.
-
Workup and Purification: The reaction mixture is typically subjected to steam distillation to isolate the crude 1,3-dibromobenzene. The product is then washed, dried, and purified by fractional distillation.
Nitration of 1,3-Dibromobenzene
This protocol describes the synthesis of 1,3-Dibromo-2,4,6-trinitrobenzene.[18]
Materials:
-
1,3-dibromobenzene
-
Potassium nitrate (B79036) (KNO₃)
-
30% Oleum (B3057394) (fuming sulfuric acid)
-
Crushed ice
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1,3-dibromobenzene and potassium nitrate.[18]
-
Addition of Oleum: Carefully add 30% oleum to the mixture with stirring, ensuring the temperature remains below 60°C, using an ice bath if necessary.[18]
-
Heating: After the addition is complete, heat the mixture to 100-110°C for 2-3 hours.[18]
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.[18]
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold deionized water until the washings are neutral, and then dried.[18]
Mandatory Visualization
The following diagram illustrates the Suzuki-Miyaura coupling reaction of 1,3-dibromobenzene with a generic organoborane to form a biaryl product, a fundamental transformation in modern organic synthesis.
Caption: Suzuki-Miyaura coupling of 1,3-dibromobenzene.
Safety Information
1,3-Dibromobenzene is classified as an irritant.[5] It causes skin and serious eye irritation.[1][3] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[3] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
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- 3. Page loading... [guidechem.com]
- 4. 1,3-Dibromobenzene - Wikipedia [en.wikipedia.org]
- 5. 1,3-Dibromobenzene CAS#: 108-36-1 [m.chemicalbook.com]
- 6. 1,3-二溴苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,3-Dibromobenzene price,buy 1,3-Dibromobenzene - chemicalbook [chemicalbook.com]
- 8. 1,3-Dibromobenzene | 108-36-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Dibromobenzene - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
- 11. 1,3-Dibromobenzene(108-36-1) 1H NMR [m.chemicalbook.com]
- 12. Benzene, 1,3-dibromo- [webbook.nist.gov]
- 13. Benzene, 1,3-dibromo- [webbook.nist.gov]
- 14. 1,3-Dibromobenzene 97 108-36-1 [sigmaaldrich.com]
- 15. 1,3-Dibromobenzene, 97+% | Fisher Scientific [fishersci.ca]
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- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
